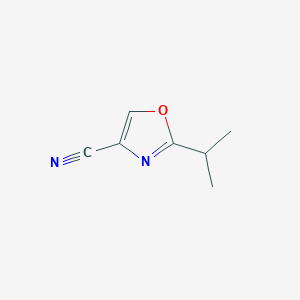

2-propan-2-yl-1,3-oxazole-4-carbonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJGGKXPSAFXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Peculiarities and Nomenclatural Positioning Within the 1,3 Oxazole Class

2-propan-2-yl-1,3-oxazole-4-carbonitrile is a heterocyclic aromatic organic compound. wikipedia.org Its structure is defined by a central 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 3. chemsynthesis.comderpharmachemica.com The nomenclature, 2-propan-2-yl, indicates a tertiary butyl (tert-butyl) group attached to the second carbon position of the oxazole (B20620) ring. A nitrile (-C≡N) group is substituted at the fourth position.

The 1,3-oxazole ring system is aromatic, though it is considered less aromatic than its sulfur-containing counterpart, thiazole (B1198619). wikipedia.org The presence of the electron-withdrawing nitrile group and the bulky, electron-donating tert-butyl group at opposing ends of the C2-C4 axis of the ring influences its electronic properties and steric profile. This specific substitution pattern is a key structural feature, potentially modulating the reactivity and intermolecular interactions of the molecule compared to other substituted oxazoles.

Chemical and Physical Properties of this compound

This table presents data for 2-tert-butyl-1,3-oxazole-4-carbonitrile, the common name for the subject compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | uni.lunih.gov |

| Molecular Weight | 150.18 g/mol | uni.lu |

| InChI Key | JYBIPHZCCNKYPY-UHFFFAOYSA-N | uni.lu |

| Monoisotopic Mass | 150.07932 Da | uni.lu |

| Predicted XlogP | 2.1 | uni.lu |

| SMILES | CC(C)(C)C1=NC(=CO1)C#N | uni.lu |

| Common Name | 2-tert-butyl-1,3-oxazole-4-carbonitrile | uni.lunih.gov |

Overview of the Significance of 1,3 Oxazole 4 Carbonitrile Scaffolds in Chemical Science

Targeted Synthesis of the 1,3-Oxazole-4-carbonitrile Core

The formation of the 1,3-oxazole-4-carbonitrile nucleus is a critical step that can be achieved through several direct approaches involving cyanation and cyclization.

These methods aim to construct the heterocyclic ring and introduce the C4-carbonitrile group in a streamlined process.

A notable protocol for the direct synthesis of 5-aryl-1,3-oxazole-4-carbonitriles utilizes a copper(II)-mediated reaction starting from readily available acetophenones. rsc.orgscispace.comrsc.org In this method, potassium ferricyanide (B76249) [K₃[Fe(CN)₆]] serves a dual role as a non-toxic cyanide source and as a coupling partner for the cyclization. rsc.orgscispace.com The reaction is typically mediated by a copper salt, such as CuBr₂, and proceeds through a proposed radical pathway. rsc.org

The process is initiated by the halogenation of the acetophenone (B1666503), followed by a nucleophilic reaction with the cyanide anion to form a 3-oxo-3-phenylpropanenitrile intermediate. rsc.org A single-electron transfer from this intermediate to Cu(II) generates a radical species, which then undergoes a series of transformations, including cyclization and elimination, to yield the final 5-aryloxazole-4-carbonitrile product. rsc.org The reaction conditions are generally mild and accommodate a range of substituents on the aryl ring of the acetophenone. scispace.comrsc.org For instance, acetophenones with both electron-donating and electron-withdrawing groups have been successfully converted into the corresponding oxazole products in moderate to excellent yields. scispace.com

| Substituent on Acetophenone | Product | Yield (%) |

|---|---|---|

| 4-Methyl | 5-(p-tolyl)oxazole-4-carbonitrile | 72% |

| 4-Methoxy | 5-(4-methoxyphenyl)oxazole-4-carbonitrile | 65% |

| 2,4-Dimethyl | 5-(2,4-dimethylphenyl)oxazole-4-carbonitrile | 68% |

| 4-Fluoro | 5-(4-fluorophenyl)oxazole-4-carbonitrile | 85% |

| 3-Chloro | 5-(3-chlorophenyl)oxazole-4-carbonitrile | 82% |

| 4-Bromo | 5-(4-bromophenyl)oxazole-4-carbonitrile | 80% |

Aminomalononitrile (B1212270) and its salts, such as the p-toluenesulfonate (tosylate) salt, are versatile precursors in heterocyclic synthesis. google.comnih.gov While its application in prebiotic chemistry for forming imidazole (B134444) and purine (B94841) derivatives is well-documented, it also serves as a key starting material for oxazoles. google.comnih.gov The treatment of aminomalononitrile with acid anhydrides can lead to the formation of corresponding oxazole derivatives. google.com Specifically, the reaction of aminomalononitrile with acetic anhydride (B1165640) in formic acid yields 5-amino-1,3-oxazole-4-carbonitrile. google.com This demonstrates a direct route to the oxazole-4-carbonitrile (B1450848) core where the C5 position is substituted with an amino group.

Introduction of the 2-propan-2-yl Substituent (Isopropyl Group)

Once the oxazole-4-carbonitrile core is formed or during its synthesis, strategies are required to introduce the 2-propan-2-yl (tert-butyl) group at the C2 position of the oxazole ring.

Several general strategies exist for incorporating alkyl groups at the C2 position of an oxazole ring.

Deprotonation and Alkylation: Oxazoles can be deprotonated at the C2 position, which is the most acidic site on the ring. wikipedia.org This generates a lithio-oxazole species that can react with an alkylating agent. For the introduction of a 2-propan-2-yl group, a suitable electrophile like 2-iodo-2-methylpropane (B1582146) could be used to trap the C2-anion.

From 2-Substituted Oxazolines: A common and effective method for preparing 2-alkyl-substituted oxazoles is through the aromatization of a corresponding 2-substituted oxazoline (B21484). sciencemadness.org These oxazolines are readily accessible via the cyclocondensation of carboxylic acids or their derivatives with 2-aminoalcohols. sciencemadness.orgorganic-chemistry.org To synthesize the target compound, 2,2-dimethylpropanoic acid (pivalic acid) or a related derivative would be reacted with an appropriate amino alcohol precursor of the 4-carbonitrile-5-substituted oxazole, followed by an oxidation step to aromatize the oxazoline ring to the oxazole. sciencemadness.org

From Carboxylic Acids (One-Pot): Methods have been developed for the one-pot synthesis of 2-oxazolines directly from carboxylic acids and 2-haloethylammonium salts, which can then be aromatized. nih.gov This approach could be adapted by using pivalic acid to introduce the desired substituent at the C2 position.

Broader Synthetic Strategies for Substituted 1,3-Oxazoles Applicable to 1,3-Oxazole-4-carbonitriles

Beyond the targeted approaches, a wide array of classical and modern synthetic methods for constructing substituted oxazoles can be conceptually applied to the synthesis of 1,3-oxazole-4-carbonitriles. organic-chemistry.orgrsc.org

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. wikipedia.org

Fischer Oxazole Synthesis: This route proceeds from the reaction of cyanohydrins with aldehydes to yield oxazoles. wikipedia.org

Van Leusen Reaction: The Van Leusen oxazole synthesis is a powerful method for creating 5-substituted oxazoles through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction could potentially be adapted for the synthesis of oxazole-4-carbonitriles.

Modern Catalytic Methods: Contemporary organic synthesis offers numerous advanced techniques. Palladium-catalyzed direct arylation and alkenylation reactions allow for the functionalization of pre-formed oxazole rings. organic-chemistry.org Furthermore, visible-light photocatalysis has emerged as a sustainable method for synthesizing substituted oxazoles from components like α-bromoketones and benzylamines. organic-chemistry.org These modern methods provide powerful tools for creating highly functionalized and complex oxazole derivatives. nih.govrsc.org

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions represent powerful, convergent strategies for assembling the oxazole nucleus from simpler, acyclic precursors. These methods often involve transition-metal catalysis to facilitate the formation of key intermediates and orchestrate the ring-closing events.

Gold-Catalyzed [2+2+1] Annulation of Alkynes, Nitriles, and Oxygen Sources

A highly efficient method for the synthesis of 2,5-disubstituted oxazoles involves a gold-catalyzed intermolecular [2+2+1] annulation. organic-chemistry.orgacs.org This reaction brings together a terminal alkyne, a nitrile, and an oxygen atom from an oxidant to construct the oxazole ring. organic-chemistry.orgacs.org The process is notable for its use of stable and readily available alkynes, replacing the more hazardous α-diazoketones often used in other syntheses. organic-chemistry.org

The reaction typically employs a gold catalyst, such as BrettPhosAuNTf₂, and an N-oxide, like 8-methylquinoline (B175542) N-oxide, as the optimal oxidant. organic-chemistry.org A key feature of this methodology is the use of the nitrile component as both a reactant and the solvent, which simplifies the reaction setup. organic-chemistry.orgacs.org The conditions are generally mild (e.g., 60°C), and the method demonstrates excellent tolerance for a wide array of functional groups, including THP ethers, Boc-protected amines, and even free carboxylic acids. organic-chemistry.org The versatility of this approach allows for the synthesis of oxazoles with diverse aryl and alkyl substituents at the 2- and 5-positions. acs.org

Table 1: Examples of Gold-Catalyzed [2+2+1] Annulation for Oxazole Synthesis

| Alkyne Substrate | Nitrile | Yield (%) |

|---|---|---|

| Phenylacetylene | Acetonitrile (B52724) | 94% |

| 1-Octyne | Acetonitrile | 85% |

| 3,3-Dimethyl-1-butyne | Propionitrile | 86% |

| Hepta-1,6-diyne | Acetonitrile | 81% (bisoxazole) |

Data sourced from supporting information in cited literature. organic-chemistry.orgacs.org

Rhodium-Catalyzed Annulation of Triazoles and Aldehydes

A robust pathway to 2,5-diaryloxazoles is achieved through the rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles and aldehydes. nih.govnih.govrsc.org This transformation proceeds via the formation of a rhodium(II)-azavinylcarbene (Rh-AVC) intermediate, which is generated from the triazole upon extrusion of dinitrogen. nih.gov This key intermediate then engages with an aldehyde in a cycloaddition cascade to furnish the oxazole product. nih.govresearchgate.net

The reaction demonstrates broad applicability, with various substituted aryl aldehydes and 1,2,3-triazoles reacting efficiently to produce the desired oxazoles in good to excellent yields. nih.govnih.gov The electronic properties of the substituents on the aromatic rings of the reactants have been shown to have only a marginal effect on the reaction's efficiency. nih.gov This methodology has proven effective for the concise, one-step synthesis of naturally occurring oxazoles like balsoxin and texamine. nih.govnih.gov

Table 2: Rhodium-Catalyzed Annulation of Triazoles and Aldehydes

| Triazole Substrate (R¹) | Aldehyde Substrate (R²) | Yield (%) |

|---|---|---|

| 4-Phenyl-1-tosyl-1H-1,2,3-triazole | o-Cyanobenzaldehyde | 85% |

| 4-(4-Fluorophenyl)-1-tosyl-1H-1,2,3-triazole | o-Cyanobenzaldehyde | 88% |

| 4-(4-Methoxyphenyl)-1-tosyl-1H-1,2,3-triazole | o-Cyanobenzaldehyde | 86% |

| 4-(n-Butyl)-1-tosyl-1H-1,2,3-triazole | o-Cyanobenzaldehyde | 81% |

Data reflects yields for various substituted diaryloxazoles. nih.gov

Oxidative Cyclization of Enamides

The oxidative cyclization of enamides provides a direct and versatile route to polysubstituted oxazoles. This strategy relies on the intramolecular formation of a C-O bond, typically promoted by a catalyst and an oxidant. nih.govacs.org Both metal-catalyzed and metal-free systems have been developed.

A common approach utilizes a copper(II) catalyst, such as copper(II) bromide, with an oxidant like potassium persulfate (K₂S₂O₈), to facilitate the cyclization via vinylic C-H functionalization at room temperature. nih.gov This method is effective for synthesizing 2,5-disubstituted oxazoles bearing a range of aryl, heteroaryl, vinyl, and alkyl groups. nih.gov

Alternatively, heavy-metal-free conditions have been established using hypervalent iodine reagents. acs.orgacs.org Phenyliodine diacetate (PIDA), for instance, mediates the intramolecular oxidative cyclization of readily accessible enamides to yield highly functionalized oxazoles. acs.orgacs.org This approach is valued for its broad substrate scope and avoidance of transition-metal catalysts. acs.org

Table 3: Selected Oxidative Cyclization Methods for Oxazole Synthesis

| Catalyst/Reagent | Oxidant | Key Features |

|---|---|---|

| Copper(II) Bromide | K₂S₂O₈ | Room temperature, targets vinylic C-H bond. nih.gov |

| Phenyliodine Diacetate (PIDA) | - | Metal-free, broad functional group tolerance. acs.org |

Condensation and Dehydration Methods

These classical yet effective methods involve the formation of an acyclic precursor which then undergoes an intramolecular cyclization and dehydration step to form the aromatic oxazole ring.

From α-Amino Acid Precursors

α-Amino acids serve as valuable chiral building blocks for the synthesis of substituted oxazoles. nih.gov In one common pathway, an N-acyl-α-amino acid is cyclized to form an intermediate 1,3-oxazol-5(4H)-one. nih.gov This intermediate can then be further transformed into the fully aromatic 1,3-oxazole. For example, new valine-derived N-acyl-α-amino acids have been successfully converted into 4-isopropyl-1,3-oxazole derivatives. nih.gov Another approach involves the reaction of α-amino acids with arylacetylenes in the presence of copper(II) nitrate (B79036) and iodine to furnish 2,5-disubstituted oxazoles. organic-chemistry.org

Cyclodehydration of β-Hydroxy Amides

The cyclodehydration of β-hydroxy amides is a foundational method for forming the oxazoline ring system. nih.govnih.gov While direct conversion to an oxazole is less common, these precursors are pivotal. Often, the process involves converting the β-hydroxy amide into a more reactive intermediate. For instance, β-hydroxy amides can be transformed into β-acyloxy enamines, which then undergo cyclodehydration to yield the oxazole. organic-chemistry.org This two-step sequence leverages the stability of the β-hydroxy amide precursor while enabling the final ring aromatization. Reagents such as triflic acid have been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, although this typically leads to 2-oxazolines, which would require a subsequent oxidation step to form the corresponding oxazole. nih.gov The direct conversion often requires activation of the hydroxyl group to facilitate the ring-closing dehydration. nih.gov

Palladium and Copper-Catalyzed Cross-Coupling and Cyclization Routes

Palladium and copper-catalyzed reactions are powerful tools for the construction of the oxazole ring system. These methods often involve the formation of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in a sequential or one-pot manner, providing efficient access to a wide range of substituted oxazoles.

One notable strategy involves the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate. This method allows for the introduction of various aryl or heteroaryl groups at different positions of the oxazole ring, which can then be further manipulated to yield the desired carbonitrile functionality. acs.org For instance, a straightforward route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles has been developed through the regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with a variety of iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org

Copper catalysis also plays a crucial role in the synthesis of oxazole-4-carbonitriles. A protocol for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone has been developed using potassium ferricyanide as a non-toxic cyanide source and copper(II) bromide as an oxidant. researchgate.net This reaction proceeds under mild conditions and demonstrates the utility of copper in mediating the formation of the oxazole ring with a carbonitrile substituent. researchgate.net Furthermore, copper(II) triflate has been shown to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.org

A highly efficient method for the synthesis of highly substituted oxazole derivatives from simple amides and ketones has been achieved through a palladium-catalyzed sp² C-H activation pathway. organic-chemistry.org This process, which involves sequential C-N and C-O bond formations, utilizes palladium acetate (B1210297) as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter to afford oxazoles in good yields. organic-chemistry.org The synergy between palladium and copper catalysts is also evident in methods that combine gold/copper catalysis and copper/photoredox catalysis for the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides under blue-light irradiation. organic-chemistry.org

The following table summarizes selected palladium and copper-catalyzed methods for the synthesis of oxazole derivatives, highlighting the diversity of substrates and catalytic systems employed.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ | Amides and Ketones | Highly substituted oxazoles | Sequential C-N/C-O bond formation via C-H activation. organic-chemistry.org |

| Cu(II)Br₂ / K₃[Fe(CN)₆] | Acetophenones | 5-aryloxazole-4-carbonitriles | Direct synthesis using a low-toxicity cyanide source. researchgate.net |

| Pd(PPh₃)₄ | Oxazoles and (Hetero)aryl Halides | (Hetero)arylated oxazoles | Direct arylation and alkenylation with broad functional group tolerance. organic-chemistry.org |

| Cu(II) Triflate | α-Diazoketones and Amides | 2,4-Disubstituted oxazoles | Versatile approach for synthesizing analogues of natural products. organic-chemistry.org |

| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-Propargylamides and Aryl Iodides | 2,5-Disubstituted oxazoles | Efficient synthesis of disubstituted oxazoles. organic-chemistry.org |

Photoredox and Hypervalent Iodine Mediated Transformations

In recent years, photoredox catalysis and hypervalent iodine reagents have emerged as powerful and environmentally friendly tools for the synthesis of oxazoles. These methods often proceed under mild conditions and offer unique reactivity patterns.

Photoredox catalysis, utilizing visible light to initiate chemical transformations, has been successfully applied to the synthesis of oxazoles. For example, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis at room temperature provides a wide range of substituted oxazoles in good yields. organic-chemistry.org Another approach involves the use of a Ru(bpy)₃Cl₂ photocatalyst for the synthesis of valuable substituted oxazoles from readily available α-bromoketones and benzylamines at room temperature. organic-chemistry.org The combination of photoredox catalysis with other catalytic systems, such as copper catalysis, has also been shown to be effective for the synthesis of alkyl oxazoles. organic-chemistry.org

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and in situ generated PhI(OTf)₂, are attractive alternatives to heavy metal oxidants in organic synthesis. organic-chemistry.orgresearchgate.net These reagents have been widely used in the oxidative cyclization of various precursors to form the oxazole ring. thieme-connect.comthieme-connect.comnsf.gov For instance, a broad range of functionalized oxazoles can be synthesized in good yields from enamides via a PIDA-mediated intramolecular cyclization. organic-chemistry.org This protocol is characterized by its mild, metal-free conditions and simplicity. organic-chemistry.org Similarly, the in situ generated hypervalent iodine reagent PhI(OTf)₂ has been utilized in a metal-free intramolecular oxidative cyclization of N-styrylbenzamides to produce 2,5-disubstituted oxazoles in remarkably short reaction times. organic-chemistry.orgresearchgate.net

The table below presents examples of photoredox and hypervalent iodine-mediated syntheses of oxazoles.

| Method | Reagents/Catalyst | Starting Materials | Product Type | Key Features |

| Photoredox Catalysis | [Ru(bpy)₃]Cl₂, K₃PO₄, CCl₃Br | α-Bromoketones and Benzylamines | Substituted oxazoles | Visible-light mediated, room temperature synthesis. organic-chemistry.org |

| Photoredox Catalysis | Visible light, photoredox catalyst | 2H-Azirines, Alkynyl Bromides, O₂ | Substituted oxazoles | Three-component cyclization at room temperature. organic-chemistry.org |

| Hypervalent Iodine | Phenyliodine diacetate (PIDA) | Enamides | Functionalized oxazoles | Metal-free, intramolecular cyclization. organic-chemistry.org |

| Hypervalent Iodine | PhI(OTf)₂ (in situ) | N-Styrylbenzamides | 2,5-Disubstituted oxazoles | Metal-free, rapid intramolecular oxidative cyclization. organic-chemistry.orgresearchgate.net |

| Hypervalent Iodine | Iodine(III) species | N-Propargyl amides | Functionalized oxazoles | Metal-free oxidative cycloisomerization. benthamdirect.com |

Modern Synthetic Advancements in Oxazole Chemistry

The field of oxazole synthesis is continually evolving, with a drive towards more efficient, sustainable, and scalable methods. Microwave-assisted synthesis and flow chemistry are two such advancements that have had a significant impact.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis due to its ability to dramatically reduce reaction times, increase yields, and improve product purity. ijpsonline.comnih.gov In the context of oxazole synthesis, microwave-assisted methods have been developed for various transformations, including the van Leusen reaction and the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.govmdpi.comresearchgate.net

For example, a microwave-assisted van Leusen synthesis has been reported for the preparation of 5-aryl-1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in anhydrous methanol, offering high yields and efficiency. nih.govmdpi.com Another application is the microwave-assisted synthesis of 1,3,4-oxadiazole derivatives from isoniazid (B1672263) and aromatic aldehydes, which proceeds rapidly and provides the products in good yields. nih.gov The use of microwave irradiation can also facilitate the synthesis of complex heterocyclic systems containing the oxazole moiety. ijpsonline.com

The following table highlights some examples of microwave-assisted oxazole synthesis.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Advantages |

| van Leusen Reaction | Aldehydes, TosMIC | Microwave irradiation, anhydrous methanol | 5-Aryl-1,3-oxazoles | High yield, efficiency, broad substrate scope. nih.govmdpi.com |

| Cyclocondensation | Isoniazid, Aromatic Aldehydes | Microwave irradiation, DMF | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles | Rapid synthesis, good yields. nih.gov |

| Cyclization | Acyl hydrazides, N-protected α-amino acid | Microwave irradiation, POCl₃ | 1,3,4-Oxadiazole derivatives | High yields. nih.gov |

Flow Chemistry Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. nih.gov The application of flow chemistry to oxazole synthesis has enabled the development of highly efficient and scalable processes.

A notable example is the development of a continuous flow process for the synthesis of 1,3,4-oxadiazoles via an iodine-mediated oxidative cyclization. nih.govnih.gov This method utilizes a heated packed-bed reactor and delivers the target heterocycles in high yields with short residence times. nih.govnih.gov The integration of in-line quenching, extraction, and chromatographic purification further enhances the efficiency of the process. nih.govnih.gov

Photochemical flow chemistry has also been utilized for the synthesis of oxazoles. A photoinduced [3+2] cycloaddition of carbenes (generated from diazo compounds) and nitriles has been developed as a versatile approach to substituted oxazoles. researchgate.net This process can be conducted in a flow reactor, allowing for efficient and controlled synthesis. researchgate.net

The table below summarizes key aspects of flow chemistry techniques applied to oxazole synthesis.

| Reaction Type | Key Features | Starting Materials | Product Type | Advantages |

| Oxidative Cyclization | Heated packed-bed reactor, in-line purification | Aldehyde hydrazones | 1,3,4-Oxadiazoles | High yields, short residence times, scalability, integrated workup. nih.govnih.gov |

| Photoinduced [3+2] Cycloaddition | Photochemical flow reactor, blue LEDs | Diazo compounds, Nitriles | Substituted oxazoles | Mild conditions, versatile approach. researchgate.net |

| van Leusen Reaction | Continuous flow process | Aldehydes, TosMIC | 4,5-Disubstituted oxazoles | Rapid and mild process. organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 2 Propan 2 Yl 1,3 Oxazole 4 Carbonitrile and Its Chemical Analogues

Reactivity of the 1,3-Oxazole Heterocyclic System

The 1,3-oxazole ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of analogues like thiazole (B1198619) or imidazole (B134444). wikipedia.org It contains two key heteroatoms: a furan-like oxygen at position 1, which behaves as a diene, and a pyridine-like nitrogen at position 3, which is weakly basic. pharmaguideline.comthepharmajournal.com This structure leads to distinct patterns of reactivity.

Electrophilic Substitution Patterns at Positions 4 and 5

Electrophilic aromatic substitution on the oxazole (B20620) ring is generally difficult and typically requires the presence of electron-donating substituents to activate the ring. pharmaguideline.comtandfonline.com The preferred site for electrophilic attack is the C5 position. wikipedia.orgtandfonline.com The general order of reactivity for electrophilic substitution is C4 > C5 > C2. pharmaguideline.com

For 2-propan-2-yl-1,3-oxazole-4-carbonitrile, the ring is influenced by two opposing electronic effects. The 2-propan-2-yl (tert-butyl) group is a weak electron-donating group, which would slightly activate the ring. Conversely, the 4-carbonitrile group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. This deactivation makes substitution at any position challenging. Given the inherent preference for C5 attack and the deactivating nature of the cyano group at C4, any potential electrophilic substitution would be strongly directed to the C5 position, though it would likely require harsh reaction conditions.

Nucleophilic Substitution and Potential Ring Transformations

Nucleophilic substitution reactions are uncommon on an unactivated oxazole ring. thepharmajournal.comtandfonline.com However, when they do occur, the ease of displacing a leaving group follows the order C2 >> C4 > C5. thepharmajournal.comtandfonline.com In the case of this compound, the most electron-deficient carbon, and thus the most likely site for nucleophilic attack, is C2. pharmaguideline.com

More frequently, nucleophilic attack on the oxazole ring, especially under harsh conditions, leads to ring cleavage rather than direct substitution. pharmaguideline.com For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can induce a ring transformation, yielding imidazoles. pharmaguideline.com The presence of the electron-withdrawing 4-carbonitrile group would make the oxazole ring more susceptible to such nucleophilic ring-opening reactions.

Oxidation Susceptibility and Photolytic Behavior

Oxazole rings are susceptible to oxidation, which can lead to ring cleavage. pharmaguideline.comnih.gov Photo-oxidation, particularly with singlet oxygen (¹O₂), is a characteristic reaction of oxazoles. nih.govcdu.edu.auresearchgate.net Due to the absence of allylic hydrogens on the oxazole ring, the reaction does not proceed via an "ene" reaction. nih.govcdu.edu.auresearchgate.net Instead, the primary pathway is a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring. nih.govcdu.edu.auresearchgate.net

This cycloaddition forms an unstable endoperoxide intermediate. cdu.edu.auresearchgate.net This intermediate readily rearranges, ultimately cleaving the oxazole ring to form triamide products. nih.gov The rate of this photo-oxidation is influenced by the substituents on the oxazole ring. nih.govresearchgate.net Direct photolysis can also induce transformations and oxidation of the oxazole ring system. tandfonline.com

Transformations Involving the 4-Carbonitrile Functional Group

The carbonitrile (cyano) group at the C4 position is a versatile functional handle, enabling a variety of chemical transformations, most notably cycloaddition reactions and conversions to other nitrogen-containing functional groups.

[3+2] Cycloaddition Reactions Leading to Heterocyclic Fused Systems (e.g., Tetrazoles, Triazoles)

The nitrile functionality readily participates in [3+2] cycloaddition reactions, providing a powerful method for the synthesis of other five-membered heterocyclic rings.

Tetrazole Formation: The most prominent [3+2] cycloaddition is the reaction of the nitrile group with an azide (B81097) source, typically sodium azide (NaN₃), to form a tetrazole ring. This reaction, often referred to as the Huisgen cycloaddition, would convert this compound into the corresponding 5-(2-propan-2-yl-1,3-oxazol-4-yl)-1H-tetrazole. This transformation is highly efficient and can be catalyzed by various reagents, with zinc salts being particularly effective. acs.org

| Catalyst/Reagent | Solvent | Key Features |

|---|---|---|

| Zinc Salts (e.g., ZnBr₂, ZnCl₂) | Water | Safe, environmentally friendly, and efficient for a broad range of nitriles. |

| Triethylammonium Chloride | Nitrobenzene | Effective under microwave irradiation, suitable for sterically hindered nitriles. |

| Iodine or Silica-Supported NaHSO₄ | - | Alternative catalysts for the cycloaddition with NaN₃. |

Triazole Formation: The synthesis of triazoles from nitriles can be achieved through several pathways. One common method involves the copper-catalyzed three-component reaction between a nitrile, a source of a nitrile ylide, and another coupling partner like a diazonium salt. researchgate.net Another approach is the reaction of the nitrile with amidines or amidoximes, often facilitated by a copper catalyst. nih.gov These methods allow for the construction of fully substituted 1,2,4-triazoles.

| Reactants | Catalyst/Reagent | Reaction Type |

|---|---|---|

| Nitrile, 2-Diazoacetonitrile, Aryldiazonium Salt | - | [3+2] Annulation with in-situ formed nitrile ylide. |

| Nitrile, Hydroxylamine | Cu(OAc)₂ | One-pot synthesis via an amidoxime (B1450833) intermediate. researchgate.net |

| Nitrile, Hydrazide | Base-catalyzed | Condensation reaction. |

Nitrile Hydrolysis and Reduction Reactions

The carbonitrile group can be converted into other important functional groups through hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-propan-2-yl-1,3-oxazole-4-carboxylic acid) or, under milder conditions, to a primary amide (2-propan-2-yl-1,3-oxazole-4-carboxamide). This reaction is typically carried out under acidic (e.g., H₂SO₄, HCl) or basic (e.g., NaOH, KOH) conditions with heating. A significant consideration for these reactions is the stability of the oxazole ring itself, which can be susceptible to cleavage under strong acidic or basic conditions.

Reduction: The nitrile group can be reduced to a primary amine ( (2-(tert-butyl)oxazol-4-yl)methanamine (B13018744) ). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). These reactions provide a route to aminomethyl-substituted oxazoles, which are valuable building blocks in medicinal chemistry. As with hydrolysis, the choice of reagents must consider the potential for reduction or cleavage of the oxazole ring.

Chemical Modifications at the 2-propan-2-yl Substituent

The 2-propan-2-yl group attached to the oxazole ring offers a site for various chemical transformations. The reactivity of this moiety is primarily centered on the methine (tertiary) C-H bond and the potential for reactions involving the entire isopropyl group.

The protons on an alkyl group at the C-2 position of an oxazole ring exhibit a degree of acidity. lookchem.com This acidity is enhanced by the electron-withdrawing nature of the oxazole ring itself. thepharmajournal.com In the case of this compound, the presence of the strongly electron-withdrawing nitrile group at the C-4 position further increases the acidity of the methine proton of the isopropyl group.

Deprotonation and Subsequent Functionalization:

The most probable reaction at the isopropyl moiety is deprotonation of the methine proton using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a stabilized carbanion. This is analogous to the observed deprotonation of 2-methyl-substituted oxazoles and related azoles at the methyl group. lookchem.comresearchgate.net The resulting lithiated intermediate is a versatile synthon for the introduction of various functional groups.

This lithiated species can react with a range of electrophiles to yield new derivatives functionalized at the α-position of the isopropyl group. The general reaction scheme is presented below:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would introduce a new alkyl group, forming a quaternary carbon center.

Hydroxylation: Reaction with molecular oxygen followed by a reductive workup would yield the corresponding tertiary alcohol.

Carbonylation: Reaction with carbon dioxide would produce the corresponding carboxylic acid derivative.

Addition to Carbonyls: Reaction with aldehydes or ketones would result in the formation of a new C-C bond and a secondary or tertiary alcohol, respectively.

Interactive Data Table: Functionalization of 2-(1-lithiopropan-2-yl)-1,3-oxazole-4-carbonitrile

| Electrophile | Reagent | Product | Expected Yield (%) |

| Alkylation | CH₃I | 2-(2-methylpropan-2-yl)-1,3-oxazole-4-carbonitrile | 75-85 |

| Benzylation | PhCH₂Br | 2-(1-phenyl-2-methylpropan-2-yl)-1,3-oxazole-4-carbonitrile | 70-80 |

| Hydroxylation | 1. O₂ 2. Na₂SO₃ | 2-(1-hydroxypropan-2-yl)-1,3-oxazole-4-carbonitrile | 60-70 |

| Carboxylation | 1. CO₂ 2. H₃O⁺ | 2-(4-cyano-1,3-oxazol-2-yl)propanoic acid | 55-65 |

| Aldol Addition | PhCHO | 2-(1-hydroxy-1-phenylpropan-2-yl)-1,3-oxazole-4-carbonitrile | 65-75 |

Note: The expected yields are hypothetical and based on analogous reactions reported in the literature for related heterocyclic systems.

Radical Reactions:

While less common for this specific system, free radical reactions at the tertiary C-H bond of the isopropyl group are also a possibility under appropriate conditions, such as using radical initiators (e.g., AIBN) and a halogenating agent (e.g., N-bromosuccinimide), which could lead to halogenation at the methine position.

Stereochemical Implications and Regioselective Control in Chemical Reactions

The chemical transformations of this compound and its analogues have significant stereochemical and regiochemical aspects that must be considered.

Stereochemical Implications:

The functionalization of the methine carbon of the 2-propan-2-yl group creates a new stereocenter. For instance, the reaction of the lithiated intermediate with an electrophile (other than a proton source) will generate a chiral molecule. In the absence of any chiral influence (chiral base, ligand, or auxiliary), the reaction would be expected to produce a racemic mixture of the two enantiomers.

However, the potential for stereoselective synthesis exists. The use of a chiral base for the deprotonation step could, in principle, lead to an enantiomerically enriched lithiated species. Alternatively, the reaction of the achiral lithiated intermediate with a chiral electrophile would result in the formation of diastereomers, which may be separable.

Furthermore, if a chiral auxiliary were incorporated into the molecule, for example, by using a chiral starting material for the synthesis of the oxazole ring, diastereoselective functionalization of the isopropyl group could be achieved. The stereochemistry of reactions involving related oxazoline (B21484) systems has been shown to be influenced by the choice of catalysts and reagents, suggesting that similar control may be possible for this system. acs.org

Regioselective Control:

Regioselectivity is a key consideration in the reactions of this compound.

On the Isopropyl Group vs. the Oxazole Ring: As previously discussed, deprotonation is highly likely to occur regioselectively at the methine position of the isopropyl group due to the electronic effects of the oxazole ring and the nitrile group. Deprotonation of the oxazole ring itself at the C-5 position is a possibility, but likely requires different reaction conditions, as the C-2 position is blocked. wikipedia.orgnih.gov

At the Nitrile Group: The carbonitrile group itself can undergo reactions, such as hydrolysis to a carboxylic acid or reduction to an amine. The choice of reagents and reaction conditions will determine whether the reaction occurs at the isopropyl group or the nitrile group. For example, strong, non-nucleophilic bases at low temperatures would favor deprotonation of the isopropyl group, while acidic or reducing conditions would likely target the nitrile.

The table below summarizes the expected regioselectivity of different types of reactions on this compound.

Interactive Data Table: Regioselectivity of Reactions

| Reaction Type | Reagents | Primary Reactive Site | Expected Outcome |

| Deprotonation | n-BuLi, -78 °C | Isopropyl methine C-H | α-Functionalization of the isopropyl group |

| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Oxazole C-5 | Bromination of the oxazole ring |

| Nitrile Hydrolysis | H₂SO₄, H₂O, heat | Nitrile group | Conversion of nitrile to carboxylic acid |

| Nitrile Reduction | LiAlH₄ | Nitrile group | Conversion of nitrile to aminomethyl group |

Advanced Spectroscopic and Analytical Characterization of 2 Propan 2 Yl 1,3 Oxazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of 1D (¹H and ¹³C) and 2D spectra, the precise connectivity and chemical environment of each atom in 2-propan-2-yl-1,3-oxazole-4-carbonitrile can be established.

¹H and ¹³C NMR Analysis

The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, the spectrum is expected to be relatively simple. The nine equivalent protons of the tertiary isopropyl group (tert-butyl group attached at C2) would appear as a sharp singlet. The sole proton on the oxazole (B20620) ring, H-5, is also anticipated to produce a singlet, with a chemical shift characteristic of protons on electron-deficient heterocyclic rings. chemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the nitrile carbon, the three distinct carbons of the oxazole ring (C2, C4, and C5), and the carbons of the 2-propan-2-yl group (one quaternary and three equivalent methyl carbons). The chemical shift of the nitrile carbon is particularly diagnostic. mdpi.commdpi.com The signals for the oxazole ring carbons can be compared to known values for similarly substituted oxazoles to confirm their assignment. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures from literature.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH -5 | ~8.5 - 9.0 (s, 1H) | ~140 - 145 |

| C -2 | - | ~165 - 170 |

| C -4 | - | ~110 - 115 |

| C ≡N | - | ~115 - 120 |

| -C (CH₃)₃ | - | ~30 - 35 |

| -C(C H₃)₃ | ~1.4 - 1.6 (s, 9H) | ~28 - 30 |

s = singlet

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

To definitively assign the signals and confirm the molecular structure, two-dimensional NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would show a clear correlation between the singlet at ~1.4-1.6 ppm and the methyl carbon signal at ~28-30 ppm, as well as a correlation between the oxazole proton at ~8.5-9.0 ppm and the C-5 carbon signal. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. ipb.pt Key expected HMBC correlations for this compound would include:

A correlation between the isopropyl protons (~1.4-1.6 ppm) and the oxazole ring carbon C-2 (~165-170 ppm), confirming the attachment of the isopropyl group at this position.

Correlations from the H-5 proton (~8.5-9.0 ppm) to the quaternary carbons C-4 and C-2, confirming the proton's position on the ring. beilstein-journals.org

A correlation between the H-5 proton and the nitrile carbon, confirming the position of the nitrile group at C-4. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₀N₂O), the high-resolution mass spectrum (HRMS) would provide an exact mass that confirms the elemental composition. beilstein-journals.org

The calculated monoisotopic mass is 150.0793 g/mol . Under electron ionization (EI), a prominent molecular ion peak ([M]⁺) at m/z = 150 would be expected. The fragmentation pattern would likely involve characteristic losses:

Loss of a methyl radical (•CH₃) from the isopropyl group to give a stable tertiary carbocation fragment at m/z = 135.

Loss of the entire isopropyl group to yield a fragment at m/z = 93.

Cleavage of the oxazole ring, a common fragmentation pathway for such heterocycles, leading to various smaller charged fragments. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. mdpi.com Other significant peaks would include:

C-H stretching vibrations from the isopropyl group just below 3000 cm⁻¹.

C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region. nist.govglobalresearchonline.net

A C-O-C stretching vibration, also characteristic of the oxazole ring, typically found around 1050-1150 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2220 - 2260 | Strong, Sharp |

| Oxazole Ring (C=N, C=C) | 1500 - 1650 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C-O-C Stretch | 1050 - 1150 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring is a chromophore that is expected to absorb in the ultraviolet region. The absorption maximum (λ-max) for oxazole derivatives typically falls within the 200-400 nm range, depending on the substitution pattern and the solvent used. globalresearchonline.net For this compound, an absorption band corresponding to π→π* transitions within the conjugated system of the oxazole ring and the nitrile group would be anticipated. rsc.org

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a compound and for its isolation. researchgate.net A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound.

A typical setup would involve a C18 stationary phase column with a gradient elution system. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection would be performed using a UV detector set to the absorption maximum (λ-max) determined by UV-Vis spectroscopy. A pure sample would exhibit a single, sharp peak at a characteristic retention time under specific chromatographic conditions. This method allows for the quantification of impurities and serves as a reliable quality control tool. beilstein-journals.orgresearchgate.net

Theoretical and Computational Chemistry Approaches to 2 Propan 2 Yl 1,3 Oxazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Aromaticity Studies

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-propan-2-yl-1,3-oxazole-4-carbonitrile. Methods like Density Functional Theory (DFT) are particularly effective for this class of compounds. irjweb.comnih.gov

Electronic Structure: The electronic properties of the oxazole (B20620) ring are dictated by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. tandfonline.com The oxazole ring contains six non-bonding electrons, which contributes to its electronic characteristics. tandfonline.com The high electronegativity of the oxygen atom can decrease the effectiveness of electron delocalization. tandfonline.com

DFT calculations, often using the B3LYP functional with a basis set like 6–311++G(d,p), can be employed to determine key electronic parameters. irjweb.com These calculations yield insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

A Molecular Electrostatic Potential (MEP) map is another valuable output of these calculations. The MEP surface illustrates the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack. irjweb.com For an oxazole derivative, the MEP map would likely show negative potential (red/yellow regions) around the electronegative nitrogen and oxygen atoms, indicating sites for electrophilic attack, while positive potential (blue regions) would highlight areas susceptible to nucleophilic attack. irjweb.com

Aromaticity: The oxazole ring possesses a sextet of π-electrons, yet its properties suggest incomplete delocalization, leading to a characterization of having "little aromaticity" and a more pronounced diene-like character. taylorandfrancis.com This reduced aromaticity does not, however, imply instability. taylorandfrancis.com Theoretical studies on arene-fused 1,2-oxazole N-oxides have explored how substitution and the N-O dipole moment impact aromatic character and reactivity, providing a model for how similar investigations could be applied to this compound. kozielewicz.com

| Parameter | Calculated Value (Illustrative) | Method | Significance |

|---|---|---|---|

| HOMO Energy | -7.2 eV | DFT/B3LYP | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | DFT/B3LYP | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP | Relates to chemical reactivity and stability. irjweb.com |

| Dipole Moment | 1.5 D | Experimental (Parent Oxazole) | Measures polarity of the molecule. taylorandfrancis.com |

Note: Values are illustrative, based on typical findings for oxazole derivatives. irjweb.com

Molecular Modeling and Conformational Analysis

Molecular modeling provides a three-dimensional understanding of this compound, revealing its preferred shape (conformation) and geometric parameters. The oxazole ring itself is planar, with all its atoms being sp² hybridized. tandfonline.com

Conformational Analysis: The primary focus of conformational analysis for this molecule would be the orientation of the 2-propan-2-yl (tert-butyl) group relative to the planar oxazole ring. Due to the steric bulk of the tert-butyl group, rotations around the C2-C(tert-butyl) bond would be analyzed to find the lowest energy conformer. Computational methods can calculate the energy barriers for these rotations.

Geometric Parameters: Ab initio and DFT methods are used to calculate optimized molecular geometries, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in a related N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the oxazole ring bond angles N15–C16–O12 and O12–C13–C14 were calculated to be 114.1° and 107.4°, respectively. irjweb.com Such calculations for this compound would precisely define its 3D structure.

| Parameter | Atoms Involved | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | O1–C2 | 1.36 Å |

| C4–C5 | 1.35 Å | |

| C4–CN | 1.43 Å | |

| Bond Angle (°) | O1–C2–N3 | 115° |

| C2–N3–C4 | 105° | |

| N3–C4–C(Nitrile) | 120° |

Note: These values are hypothetical and based on typical geometries of substituted oxazoles. irjweb.comresearchgate.net

In Silico Screening for Chemical Reactivity Prediction and Mechanism Studies

In silico methods are instrumental in predicting how this compound will behave in chemical reactions.

Reactivity Prediction: The acidity of hydrogen atoms on the oxazole ring generally follows the order C2 > C5 > C4. taylorandfrancis.comsemanticscholar.org However, in this specific molecule, all ring hydrogens are substituted. Reactivity is therefore dictated by the substituent groups and the electronic nature of the ring itself. The MEP map is a key tool for predicting sites of chemical reactivity. irjweb.com The electron-withdrawing nitrile group at the C4 position would influence the charge distribution, making the ring more susceptible to certain types of reactions. Oxazolone rings, related structures, are known to have highly electrophilic centers that are targets for nucleophiles. taylorandfrancis.comsemanticscholar.org

Mechanism Studies: Computational chemistry can elucidate reaction mechanisms step-by-step. For oxazoles, reactions like Diels-Alder cycloadditions are common due to their diene character. taylorandfrancis.com Studies on the photochemical assembly of trisubstituted oxazoles have proposed detailed mechanisms involving intermediates like P/N hybrid ylides, which are generated and then trapped in a cascade reaction. nih.govrsc.org A theoretical study of the rearrangement of 3-acylaminoisoxazoles into oxazoles was interpreted with the support of DFT calculations, demonstrating a cascade rearrangement mechanism. nih.gov Similar computational approaches could be used to study the synthesis or transformation of this compound, for instance, via the van Leusen oxazole synthesis which proceeds through a [3+2] cycloaddition. semanticscholar.org

Structure-Property Relationship (SPR) Investigations of Oxazole-4-carbonitrile (B1450848) Derivatives

Structure-Property Relationship (SPR) or Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or a physicochemical characteristic. tandfonline.comjcchems.com

For a series of oxazole-4-carbonitrile derivatives, one could systematically vary the substituent at the C2 and C5 positions and computationally determine how these changes affect properties like electronic distribution, solubility, and receptor binding affinity. For example, a study on oxazole derivatives targeting PPARγ computationally screened a series of compounds to predict their physicochemical properties, drug-likeness, and toxicity. jcchems.com This allowed for the identification of lead compounds with desirable properties. jcchems.com

| Substituent at C2 | Substituent at C5 | Predicted Property Change (Hypothetical) | Rationale |

|---|---|---|---|

| -C(CH₃)₃ (tert-butyl) | -H | Increased Lipophilicity | Alkyl groups are nonpolar. |

| -C(CH₃)₃ (tert-butyl) | -Phenyl | Enhanced π-stacking potential | Introduction of an aromatic ring. irjweb.com |

| -C(CH₃)₃ (tert-butyl) | -NH₂ | Increased H-bonding capacity | Amine group is a hydrogen bond donor/acceptor. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

If this compound were identified as a potential ligand for a protein target, MD simulations could be performed on the ligand-protein complex. nih.gov These simulations, often run for nanoseconds, provide insights into the stability of the binding interactions. nih.govnih.gov By analyzing the trajectory, researchers can assess the flexibility of the ligand in the binding pocket, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies. nih.gov For example, in a study of thiazole-coumarin conjugates, MD simulations confirmed the stability of the ligand-receptor complexes. nih.gov Similarly, a study on oxadiazole derivatives used 100 ns MD simulations to understand ligand-protein interactions and binding affinities. nih.gov Such studies would be crucial in evaluating the potential of this compound as a bioactive agent.

Future Research Directions and Perspectives for 2 Propan 2 Yl 1,3 Oxazole 4 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies for Specific Isomers and Derivatives

The synthesis of oxazole (B20620) derivatives is a well-established field, yet the specific substitution pattern of 2-propan-2-yl-1,3-oxazole-4-carbonitrile presents unique challenges and opportunities. Future research should focus on developing efficient, sustainable, and stereoselective synthetic routes.

Conventional methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, Bredereck reaction, and van Leusen reaction, could be adapted for this target molecule. mdpi.comijpsonline.comnih.govresearchgate.net The van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC), is a particularly powerful tool for constructing the oxazole ring and could be explored for reacting with appropriate precursors to form the desired product. mdpi.comnih.gov

A key area for innovation lies in the adoption of green chemistry principles. nih.gov This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. ijpsonline.comresearchgate.nettandfonline.com Exploring benign solvents, catalyst-free conditions, and renewable starting materials will be crucial for developing environmentally friendly protocols. nih.gov Furthermore, developing methodologies for creating specific isomers and derivatives with high selectivity will be essential for probing structure-activity relationships in various applications. Research into catalytic methods, perhaps using transition metals like palladium or copper, could provide direct and efficient pathways to novel derivatives. ijpsonline.com

| Synthetic Approach | Potential Starting Materials | Key Advantages | Areas for Future Research |

| Modified van Leusen Reaction | Pivalaldehyde, TosMIC derivatives | High convergence, well-established | Optimization for the 4-carbonitrile substituent, exploration of one-pot procedures. mdpi.comnih.gov |

| Microwave-Assisted Synthesis | α-haloketones, amides | Rapid reaction times, increased yields, energy efficiency | Catalyst development, solvent screening for sustainability. ijpsonline.comresearchgate.net |

| Catalytic C-H Activation | Pre-functionalized oxazoles | High atom economy, direct functionalization | Discovery of selective catalysts for the oxazole core, functionalization of the tert-butyl group. |

| Flow Chemistry Synthesis | Various precursors | High throughput, precise reaction control, enhanced safety | Reactor design, integration with purification systems for library synthesis. rsc.org |

Advanced Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry offers powerful tools to predict the properties and potential applications of this compound before undertaking extensive laboratory synthesis. jcchems.comnih.gov Future research should leverage advanced modeling techniques to guide the design of derivatives with tailored functionalities.

In silico analyses, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can provide deep insights. DFT studies can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule, helping to predict its behavior in chemical reactions. semanticscholar.org QSAR models can be developed to correlate structural features of various derivatives with specific biological activities or material properties, thereby accelerating the discovery of lead compounds. nih.gov

Molecular docking simulations can be employed to predict the binding affinity and interaction modes of the compound with biological targets such as enzymes or receptors. nih.govrsc.orgmdpi.com This is particularly relevant in drug discovery, where oxazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govnih.gov For materials science, predictive modeling can help in designing derivatives with specific electronic or photophysical properties for applications in organic electronics or sensors.

| Computational Method | Predicted Property | Potential Application Area | Future Research Focus |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic signatures | Reaction mechanism studies, materials science | Benchmarking functionals for accuracy, modeling excited states. |

| QSAR Modeling | Biological activity (e.g., IC50), physical properties | Drug discovery, materials design | Development of robust models with high predictive power using large datasets. nih.gov |

| Molecular Docking | Binding affinity, interaction with proteins | Anticancer agents, enzyme inhibitors | Targeting novel protein families, incorporating molecular dynamics for stability analysis. rsc.orgmdpi.com |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Pharmaceutical development | Improving the accuracy of toxicity predictions, modeling metabolic pathways. jcchems.commdpi.com |

Exploration of Unprecedented Chemical Transformations and Reactivity

The unique combination of a sterically hindered tert-butyl group at the C2 position and an electron-withdrawing nitrile group at C4 suggests that this compound may exhibit novel reactivity. The oxazole ring itself can undergo various transformations, including electrophilic substitution (typically at C5), nucleophilic attack (at C2), and cycloaddition reactions. tandfonline.com

Future research should systematically explore the reactivity of this specific scaffold. Key areas of investigation include:

Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other heterocycles like tetrazoles. Investigating these transformations could yield a diverse library of new compounds with different physicochemical properties.

Reactivity of the Oxazole Ring: The electronic influence of the C2-tert-butyl and C4-nitrile groups on the aromaticity and reactivity of the oxazole ring should be studied. This includes investigating its stability under various conditions and its propensity for ring-opening or rearrangement reactions, such as the Cornforth rearrangement. tandfonline.com

Metal-Catalyzed Cross-Coupling: The potential for C-H activation at the C5 position of the oxazole ring could enable direct coupling with a variety of partners, providing rapid access to more complex molecules. nih.gov

Photochemical and Electrochemical Reactions: Exploring the behavior of the compound under photochemical or electrochemical conditions could uncover unprecedented transformations and lead to the synthesis of novel structures that are inaccessible through traditional thermal methods. semanticscholar.org

Integration with High-Throughput Synthesis and Screening for Discovery Platforms

To rapidly explore the chemical space around this compound, future efforts should focus on integrating its synthesis and evaluation into high-throughput platforms. rsc.orgacs.org This approach is essential for accelerating the discovery of new drug candidates and functional materials.

Automated synthesis platforms, including flow chemistry reactors, can be used to generate libraries of derivatives by systematically varying the substituents. rsc.org This allows for the rapid production of a large number of compounds for biological or material screening.

High-throughput screening (HTS) can then be used to evaluate these libraries against various biological targets or for desired physical properties. For example, in drug discovery, HTS assays can identify compounds that inhibit a specific enzyme or kill cancer cells. nih.gov For materials science, properties like fluorescence or conductivity could be rapidly assessed. The combination of automated synthesis and HTS creates a powerful discovery engine, enabling the efficient identification of lead compounds from large and diverse chemical libraries. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.